molecular formula C44H88NO8P B179332 1,2-Distearoyllecithin CAS No. 4539-70-2

1,2-Distearoyllecithin

Cat. No.: B179332
CAS No.: 4539-70-2
M. Wt: 790.1 g/mol
InChI Key: NRJAVPSFFCBXDT-UHFFFAOYSA-N
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Description

1,2-Distearoyllecithin, also known as 1,2-Distearoyl-sn-glycero-3-phosphocholine, is a type of phosphatidylcholine. Phosphatidylcholines are a class of phospholipids that incorporate choline as a headgroup. They are a major component of biological membranes and play a crucial role in cell structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Distearoyllecithin can be synthesized through the esterification of stearic acid with glycerophosphocholine. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1,2-Distearoyllecithin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Distearoyllecithin has a wide range of applications in scientific research:

Mechanism of Action

1,2-Distearoyllecithin exerts its effects primarily through its role as a phospholipid in biological membranes. It contributes to membrane fluidity and stability, and participates in various cellular processes such as signal transduction and membrane fusion. The choline headgroup interacts with other membrane components, influencing the overall structure and function of the membrane .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyllecithin: Similar to 1,2-Distearoyllecithin but with palmitic acid instead of stearic acid.

    1,2-Dioleoyllecithin: Contains oleic acid instead of stearic acid.

    1,2-Dimyristoyllecithin: Contains myristic acid instead of stearic acid.

Uniqueness

This compound is unique due to its specific fatty acid composition, which influences its physical and chemical properties. The presence of stearic acid results in higher melting points and different interactions with other membrane components compared to its counterparts with shorter or unsaturated fatty acids .

Properties

IUPAC Name

2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJAVPSFFCBXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H88NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963380
Record name 1,2-Distearoyllecithin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4539-70-2, 97281-48-6
Record name Distearoylphosphatidylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4539-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Distearoyllecithin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrogenated soybean phosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097281486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Distearoyllecithin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2-Distearoyllecithin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphatidylcholines, soya, hydrogenated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DISTEAROYLPHOSPHATIDYLCHOLINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAG959U971
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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